molecular formula C18H18ClN B13754891 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride CAS No. 56740-91-1

4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride

Cat. No.: B13754891
CAS No.: 56740-91-1
M. Wt: 283.8 g/mol
InChI Key: TYWBEUUADNKLKF-UHFFFAOYSA-N
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Description

4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride is an organic compound with a unique structure characterized by two phenyl groups attached to a cyclohexadienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride typically involves the reaction of 4,4-Diphenyl-2,5-cyclohexadien-1-one with an amine source under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid added to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes in metabolic pathways or receptors involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Diphenyl-2,5-cyclohexadien-1-one
  • 2,5-Cyclohexadien-1-imine, 4-methylene-
  • 1,2-Dimethylcyclohexane

Uniqueness

4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

56740-91-1

Molecular Formula

C18H18ClN

Molecular Weight

283.8 g/mol

IUPAC Name

(4,4-diphenylcyclohexa-2,5-dien-1-yl)azanium;chloride

InChI

InChI=1S/C18H17N.ClH/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14,17H,19H2;1H

InChI Key

TYWBEUUADNKLKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC(C=C2)[NH3+])C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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